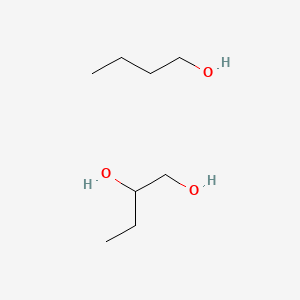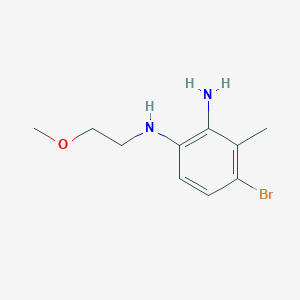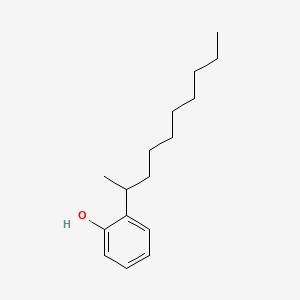
2-(1-Methylnonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylnonyl)phenol is an organic compound with the molecular formula C₁₆H₂₆O. It is a type of alkylphenol, which consists of a phenol molecule substituted with an alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Methylnonyl)phenol can be synthesized through the rhenium-catalyzed ortho-alkylation of phenols. The process involves the reaction of phenol with 1-decene in the presence of dirhenium decacarbonyl as a catalyst. The reaction is carried out in a silicon oil bath at 160°C for 48 hours under an argon atmosphere. The resulting mixture is then purified by Kugelrohr distillation to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar catalytic alkylation processes, optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylnonyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols with various functional groups depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(1-Methylnonyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Methylnonyl)phenol involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It mimics natural hormones and binds to hormone receptors, disrupting normal hormonal functions.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and chelates metal ions, preventing oxidative damage to cells.
Comparación Con Compuestos Similares
2-(1-Methylnonyl)phenol can be compared with other alkylphenols, such as nonylphenol and octylphenol:
Nonylphenol: Similar structure but with a nonyl group instead of a methylnonyl group.
Octylphenol: Contains an octyl group and shares similar chemical properties and applications.
These compounds are unique due to their specific alkyl chain lengths, which influence their physical and chemical properties, as well as their biological activities.
Propiedades
Número CAS |
4338-64-1 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-11-14(2)15-12-9-10-13-16(15)17/h9-10,12-14,17H,3-8,11H2,1-2H3 |
Clave InChI |
YYUUSAFRJJBDDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


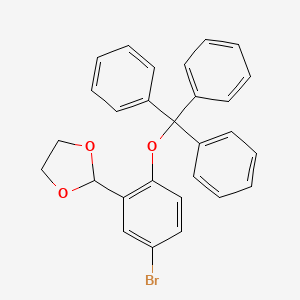
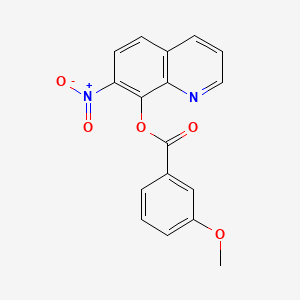

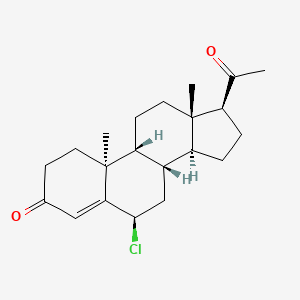
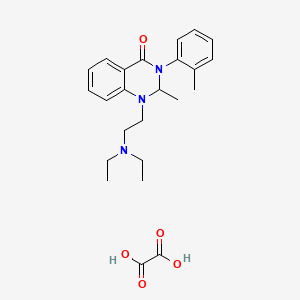
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
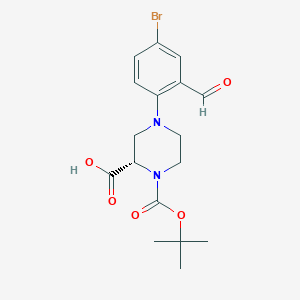
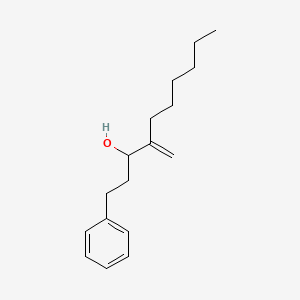
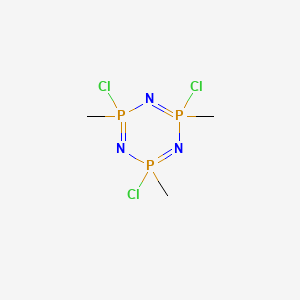

![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
